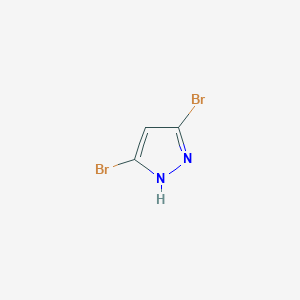

3,5-dibromo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFIWKBFQXGMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67460-86-0 | |

| Record name | 3,5-dibromo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 3,5-dibromo-1H-pyrazole for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of 3,5-dibromo-1H-pyrazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and structural properties, established synthetic routes, and its diverse reactivity, with a particular focus on strategic functionalization through cross-coupling and N-alkylation reactions. Furthermore, this guide will illuminate the expanding applications of this compound derivatives, particularly in the realm of drug discovery as potent anticancer and anti-inflammatory agents. Detailed, field-proven experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in their work.

Introduction: The Significance of the Pyrazole Core and the Strategic Role of this compound

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The pyrazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2]

Within this important class of compounds, this compound emerges as a highly valuable and versatile starting material.[3] The two bromine atoms at the 3 and 5 positions serve as excellent leaving groups, rendering the molecule amenable to a variety of nucleophilic substitution and cross-coupling reactions.[3] This allows for the precise and controlled introduction of diverse functional groups, enabling the synthesis of extensive libraries of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery.[1] This guide will provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, empowering researchers to harness its full potential.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with the molecular formula C₃H₂Br₂N₂.[4] Its structure is characterized by a five-membered aromatic ring containing two nitrogen atoms and two bromine substituents.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 67460-86-0 | [3] |

| Molecular Formula | C₃H₂Br₂N₂ | [4] |

| Molecular Weight | 225.87 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [5] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a notable downfield shift for the N-H proton, typically observed around δ = 13.2 ppm, indicating its acidic nature.[6]

-

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of the pyrazole ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to N-H and C-H stretching, as well as vibrations associated with the pyrazole ring.

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient method for the synthesis of this compound involves the selective debromination of 3,4,5-tribromo-1H-pyrazole using an organolithium reagent.[7]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,4,5-tribromo-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Diethyl ether

-

Aqueous HCl (0.5 N)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous THF, cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Slowly add n-butyllithium (2.0 eq) over 30 minutes, maintaining the temperature at -78 °C.[7]

-

Stir the reaction mixture at this temperature for an additional 30 minutes.[7]

-

Quench the reaction by the dropwise addition of a pre-cooled (-78 °C) mixture of MeOH in THF.[7]

-

Allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1.5 hours.[7]

-

Remove the solvent under reduced pressure.[7]

-

Dilute the residue with diethyl ether and wash sequentially with 0.5 N aqueous HCl and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.[7]

-

The product can be further purified by column chromatography or recrystallization as needed.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around the two bromine substituents and the N-H proton.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for this transformation.[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3 and 5 positions.[8]

Caption: Suzuki-Miyaura cross-coupling of this compound.

The generally accepted mechanism involves an initial oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (2.2-3.0 eq), and the base (2.0-3.0 eq).[9]

-

Add the palladium catalyst (typically 0.05-0.1 eq).[9]

-

Under an inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water).[9]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[9]

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

N-Alkylation and the Challenge of Regioselectivity

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated and subsequently alkylated. However, with unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. For this compound, being a symmetrical molecule, alkylation will yield a single product. However, if one of the bromine atoms has been selectively functionalized, the regioselectivity of subsequent N-alkylation becomes a critical consideration.

The regiochemical outcome is influenced by a delicate interplay of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent).[10] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[11]

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic intermediate has led to its widespread use in various fields of research and development.

A Cornerstone in Medicinal Chemistry

The pyrazole scaffold is a common feature in a multitude of biologically active compounds. Derivatives of this compound have shown significant promise as:

-

Anticancer Agents: Numerous studies have demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines.[12][13] The ability to easily diversify the substituents at the 3 and 5 positions makes this compound an ideal starting material for generating libraries of compounds for screening and SAR optimization.[1]

-

Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]

-

Other Therapeutic Areas: The pyrazole nucleus has also been incorporated into compounds with antimicrobial, antifungal, and antidiabetic activities.[4]

Advanced Materials

Beyond pharmaceuticals, this compound and its derivatives are utilized in materials science as:

-

Building Blocks for Polymers: It can serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties.[4]

-

Ligands for Catalysis: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making its derivatives useful as ligands in catalysis.[3]

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry, offering a unique combination of stability and tunable reactivity. Its strategic importance as a scaffold in drug discovery is well-established, with its derivatives demonstrating a broad range of potent biological activities. The synthetic methodologies outlined in this guide, particularly for its preparation and subsequent functionalization via cross-coupling and N-alkylation reactions, provide a robust framework for researchers to design and synthesize novel molecules with desired properties. As the demand for innovative therapeutics and advanced materials continues to grow, the utility of this compound as a versatile building block is set to expand even further.

References

- 1. 3,5-Dibromo-1-methyl-1H-pyrazole|CAS 1361019-05-7 [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 67460-86-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. publishatcj.com [publishatcj.com]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-dibromo-1H-pyrazole (CAS: 67460-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, particularly in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[1] The presence of two bromine atoms at the 3 and 5 positions imparts unique reactivity to the molecule, making it an excellent precursor for the synthesis of a wide array of more complex molecular architectures.[1] The bromine atoms serve as convenient handles for various chemical transformations, most notably metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyrazole ring.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on practical insights and detailed experimental protocols for its utilization in research and development.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67460-86-0 | [2] |

| Molecular Formula | C₃H₂Br₂N₂ | [3] |

| Molecular Weight | 225.87 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 118-121 °C | |

| Boiling Point | 321.8±22.0 °C (Predicted) | |

| Purity | ≥97% | [4] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water. | |

| InChI Key | UQFIWKBFQXGMJD-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(NN=C1Br)Br | [3] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a signal for the C4-H proton and a broad signal for the N-H proton. The chemical shift of the N-H proton is reported to be around δ 13.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms of the pyrazole ring. Due to the presence of the bromine atoms, the signals for C3 and C5 will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching, C=N stretching, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as isotopic peaks characteristic of a molecule containing two bromine atoms.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the bromination of pyrazole or its derivatives being the most common approach. A well-established and high-yielding protocol involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[5]

Experimental Protocol: Synthesis from 3,4,5-Tribromo-1H-pyrazole[5]

This procedure details the synthesis of this compound from 3,4,5-tribromo-1H-pyrazole with an expected yield of approximately 86%.

Materials:

-

3,4,5-Tribromo-1H-pyrazole (1.0 eq)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Diethyl ether

-

0.5 N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4,5-tribromo-1H-pyrazole (25 g, 81.96 mmol, 1.0 eq) in anhydrous THF (300 ml) at -78 °C, add n-BuLi (2.5 M in hexanes, 65.6 ml, 164 mmol, 2.0 eq) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Quench the reaction by the dropwise addition of a MeOH-THF mixture (2:3; 125 ml) at -78 °C.

-

Allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1.5 hours.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with diethyl ether (600 ml).

-

Wash the organic layer with 0.5 N aq. HCl (60 ml) and then with brine (75 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title product.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white crystalline solid. Column chromatography on silica gel can also be employed for further purification if necessary.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its pyrazole core is a privileged scaffold in numerous biologically active compounds, and the two bromine atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions.[1] Accurate and comprehensive structural elucidation of this compound is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the interpretation of the spectral features that define the molecular structure of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₃H₂Br₂N₂) features a five-membered aromatic ring containing two adjacent nitrogen atoms and two bromine substituents at positions 3 and 5. The presence of a proton on one of the nitrogen atoms (N-H) and a single proton on the carbon at position 4 (C4-H) gives rise to distinct spectroscopic signatures.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing two distinct signals:

-

N-H Proton: A broad singlet in the downfield region of the spectrum, typically between 12 and 14 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular proton exchange. Its chemical shift is also highly dependent on the solvent and concentration.

-

C4-H Proton: A sharp singlet expected to appear in the aromatic region, likely between 6.0 and 7.0 ppm. The symmetrical substitution of the pyrazole ring results in this proton having no adjacent protons to couple with, hence it appears as a singlet.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~13.2 | broad singlet |

| C4-H | ~6.5 | singlet |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for pyrazoles as it can help in observing the N-H proton more clearly.

-

Instrumentation: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters:

-

A standard pulse program for ¹H NMR is used.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-16 ppm).

-

A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the carbon atoms of the pyrazole ring, as C3 and C5 are chemically equivalent due to tautomerism or rapid proton exchange on the NMR timescale.

-

C3 and C5: These carbons are directly attached to bromine atoms, which are electronegative and will cause a downfield shift. However, the heavy atom effect of bromine can lead to significant line broadening and a decrease in peak intensity. The chemical shift is expected in the range of 130-145 ppm.

-

C4: This carbon is bonded to a hydrogen atom and is expected to appear at a more upfield chemical shift compared to the bromine-substituted carbons, likely in the range of 95-105 ppm.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C3 & C5 | ~135 |

| C4 | ~100 |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

A standard proton-decoupled ¹³C NMR pulse program is used.

-

The spectral width should be set to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A longer relaxation delay may be necessary for the quaternary carbons (C3 and C5).

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes include the N-H stretch, C-H stretch, C=N and C=C ring stretches, and C-Br stretches.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3300 | N-H stretch | Medium, broad |

| ~3050 | Aromatic C-H stretch | Weak to medium |

| 1500-1600 | C=N and C=C ring stretches | Medium to strong |

| 1000-1200 | In-plane C-H bending | Medium |

| 600-800 | C-Br stretch | Strong |

Experimental Protocol for Solid-State IR (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance.

-

Caption: Workflow for solid-state IR analysis (KBr pellet method).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of two bromine atoms, a characteristic isotopic cluster will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [C₃H₂⁷⁹Br₂N₂]⁺, [C₃H₂⁷⁹Br⁸¹BrN₂]⁺, and [C₃H₂⁸¹Br₂N₂]⁺. The approximate intensity ratio of these peaks (M⁺ : M⁺+2 : M⁺+4) will be 1:2:1. The nominal molecular weight is 226 g/mol (for ⁷⁹Br). The most abundant peak in the cluster will be the M⁺+2 peak.

-

Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of HCN and N₂. For this compound, fragmentation may also involve the loss of bromine atoms.

Predicted Major Fragments:

| m/z | Ion | Comments |

| 224, 226, 228 | [C₃H₂Br₂N₂]⁺ | Molecular ion cluster (ratio ~1:2:1) |

| 145, 147 | [M - Br]⁺ | Loss of a bromine radical |

| 118, 120 | [M - Br - HCN]⁺ | Subsequent loss of HCN |

| 66 | [M - 2Br]⁺ | Loss of both bromine radicals |

Experimental Protocol for EI-MS:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the unambiguous identification and structural confirmation of this compound. By understanding the expected spectral features and employing the appropriate experimental protocols, researchers can confidently verify the integrity of this important chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

The Solubility Profile of 3,5-dibromo-1H-pyrazole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3,5-dibromo-1H-pyrazole, a pivotal heterocyclic building block in pharmaceutical and materials science. While quantitative solubility data remains sparse in publicly accessible literature, this document synthesizes known qualitative information, discusses the underlying physicochemical principles governing its solubility, and presents a comprehensive framework for its experimental determination and theoretical prediction. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile heterocyclic compound of significant interest in organic synthesis.[1][2] Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The two bromine atoms at the 3 and 5 positions serve as valuable synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Key processes influenced by its solubility include:

-

Reaction Kinetics and Feasibility: The rate and efficiency of chemical transformations often depend on the ability to achieve a homogeneous solution of reactants.

-

Purification and Crystallization: The selection of appropriate solvents is paramount for effective purification of the compound and for obtaining high-quality crystalline material.

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is fundamental for developing viable drug formulations.

This guide will delve into the factors influencing the solubility of this compound, provide a detailed experimental protocol for its determination, and explore theoretical models for its prediction.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂N₂ | [1][4] |

| Molecular Weight | 225.87 g/mol | [4] |

| Appearance | Colorless crystal or a white crystalline powder | [1] |

| Melting Point | 118-121 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in alcohols and ethers; Moderately soluble in DMF and DMSO. | [1][5] |

The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding, both as a donor (N-H) and as acceptors (the lone pair on the other nitrogen). The two bromine atoms contribute to the molecule's relatively high molecular weight and introduce polarizable halogen atoms, which can participate in halogen bonding and van der Waals interactions. The overall molecule can be considered moderately polar.

Understanding the Solubility of this compound: A Mechanistic Perspective

The dissolution of a crystalline solid like this compound is an energetically demanding process that involves overcoming the lattice energy of the crystal and establishing new solute-solvent interactions. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.

Caption: Intermolecular forces governing the dissolution of this compound.

Expected Solubility in Different Solvent Classes:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the pyrazole can donate a hydrogen bond to the solvent's oxygen atom, and the pyrazole's other nitrogen can accept a hydrogen bond from the solvent's hydroxyl group. This strong hydrogen bonding capability suggests good solubility in protic solvents like alcohols.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors. The N-H of the pyrazole can form a hydrogen bond with the carbonyl oxygen of acetone or ethyl acetate, or the sulfoxide oxygen of DMSO. The strong dipole-dipole interactions and hydrogen bonding acceptance of solvents like DMF and DMSO are expected to lead to moderate to good solubility.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the polar nature of the pyrazole ring and its hydrogen bonding capabilities, the solubility of this compound in nonpolar solvents is expected to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

For a definitive understanding of the solubility of this compound in a specific solvent, experimental determination is indispensable. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Caption: Workflow for the experimental determination of solubility.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample and carefully draw off the supernatant, or filter the solution using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

-

Sample Aliquoting:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the aliquoted sample. This can be achieved using a rotary evaporator, a vacuum oven at a temperature well below the melting point of the solute, or by passing a gentle stream of inert gas (e.g., nitrogen) over the solution.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.

-

Cool the container in a desiccator to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent aliquot.

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility and offer insights into the intermolecular interactions driving the dissolution process.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting solubility based on the principle that "like dissolves like." It decomposes the total Hildebrand solubility parameter (δt) into three components:

-

δd: The energy from dispersion forces between molecules.

-

δp: The energy from dipolar intermolecular forces.

-

δh: The energy from hydrogen bonds between molecules.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more sophisticated, quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[6][7] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule in a virtual conductor. This information is then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in a given solvent, from which the solubility can be derived. COSMO-RS can be a powerful predictive tool, especially when experimental data is unavailable.[8][9][10]

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining its solubility. Based on its physicochemical properties, good solubility is anticipated in protic and polar aprotic solvents, while poor solubility is expected in nonpolar solvents. The provided experimental protocol offers a reliable method for researchers to generate their own quantitative solubility data. Furthermore, theoretical models such as Hansen Solubility Parameters and COSMO-RS can serve as valuable predictive tools to guide solvent selection and experimental design. A thorough understanding of the solubility of this compound is crucial for unlocking its full potential as a versatile building block in the development of new pharmaceuticals and advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 67460-86-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C3H2Br2N2 | CID 13708000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (67460-86-0) for sale [vulcanchem.com]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,5-dibromo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dibromo-1H-pyrazole is a versatile heterocyclic compound that has garnered significant attention as a pivotal building block in organic synthesis. Its unique structural and electronic properties, conferred by the two bromine atoms on the pyrazole ring, make it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth analysis of its core characteristics, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and characterization data are included to provide a practical resource for laboratory scientists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis. These properties dictate its behavior in chemical reactions and its suitability for various analytical techniques.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

These fundamental values are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Structural and Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [3][6] |

| Physical Form | Gray to off-white solid | [4] |

| Purity | Typically ≥97-98% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| SMILES | C1=C(NN=C1Br)Br | [3][6] |

| InChI Key | UQFIWKBFQXGMJD-UHFFFAOYSA-N | [3][6] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis via Selective Debromination

A common and efficient laboratory-scale synthesis involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[3] This method leverages the differential reactivity of the bromine atoms on the pyrazole ring.

Workflow: Synthesis by Selective Debromination

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi, 2.0 eq, typically 2.5 M in hexanes) dropwise to the cooled solution over 30 minutes.[7]

-

Stir the reaction mixture at -78°C for an additional 30 minutes.[7]

-

Quench the reaction by the dropwise addition of a methanol-THF solution.[7]

-

Allow the mixture to gradually warm to room temperature while stirring for approximately 1.5 hours.[7]

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality: The use of n-BuLi at low temperatures allows for selective lithium-halogen exchange at the more sterically accessible and electronically favorable C4 position of the tribrominated pyrazole. The subsequent quenching with a proton source like methanol replaces the lithium with a hydrogen atom, yielding the desired 3,5-dibrominated product.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its pyrazole core and the two bromine substituents. The bromine atoms act as excellent leaving groups, making the molecule a prime substrate for a variety of cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] These reactions enable the formation of new carbon-carbon bonds, allowing for the precise installation of aryl, heteroaryl, or alkynyl groups at the 3 and 5 positions.[1] This capability is instrumental in constructing diverse molecular scaffolds for drug discovery and materials science.[1]

Conceptual Workflow: Suzuki Cross-Coupling

Caption: Generalized workflow for Suzuki cross-coupling reactions.

Nucleophilic Substitution

The bromine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, providing a direct pathway to introduce a wide range of functional groups onto the pyrazole core.[1] This is a foundational strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[1] this compound serves as a key intermediate for accessing libraries of pyrazole derivatives for screening and optimization.[1]

Role as a Synthetic Intermediate

This compound is a crucial starting material for synthesizing more complex molecules with potential therapeutic applications.[3] Pyrazole derivatives have demonstrated a wide array of biological activities, including:

-

Anticancer[3]

-

Anti-inflammatory[3]

-

Antimicrobial and antifungal[3]

-

Antituberculosis[3]

-

Antidiabetic[3]

The ability to functionalize the 3 and 5 positions allows for the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the single proton at the C4 position of the pyrazole ring is expected to appear as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine and nitrogen atoms. The N-H proton will also be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbons bonded to bromine (C3 and C5) will appear at a characteristic chemical shift, while the C4 carbon will have a different resonance.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) should correspond to the calculated molecular weight of 225.87 g/mol .

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a comprehensive overview of its key characteristics and applications, aiming to equip scientists with the technical knowledge necessary for its successful utilization in their research endeavors, particularly in the ever-evolving field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 67460-86-0 [smolecule.com]

- 4. This compound 97% | CAS: 67460-86-0 | AChemBlock [achemblock.com]

- 5. This compound (67460-86-0) for sale [vulcanchem.com]

- 6. This compound | C3H2Br2N2 | CID 13708000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 3,5-dibromo-1H-pyrazole in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, 3,5-dibromo-1H-pyrazole has emerged as a highly versatile and valuable synthon.[1] Its unique structural and electronic properties, characterized by the presence of two reactive bromine atoms and a modifiable N-H bond, offer a trifecta of opportunities for selective functionalization. This technical guide provides an in-depth exploration of this compound as a pivotal building block, delving into its synthesis, reactivity, and extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. We will examine the causality behind experimental choices in key transformations, including cross-coupling reactions and N-functionalization, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Logic of a Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of two bromine atoms at the C3 and C5 positions of the 1H-pyrazole ring in this compound (CAS: 67460-86-0) dramatically enhances its synthetic utility.[1] These bromine atoms serve as excellent leaving groups, rendering the C3 and C5 positions highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and controlled introduction of diverse carbon and heteroatom substituents.

Furthermore, the pyrazole ring possesses three distinct reactive sites: the two carbon-bromine bonds and the N-H bond of the pyrazole ring. This multi-functional nature allows for sequential and regioselective modifications, providing a powerful platform for generating extensive libraries of pyrazole derivatives.[1] The electron-withdrawing nature of the bromine atoms also influences the reactivity of the pyrazole ring, with electrophilic substitution favoring the C4 position.[3]

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread use. One common laboratory-scale synthesis involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[3][4]

Protocol 1: Synthesis from 3,4,5-Tribromo-1H-pyrazole[4]

-

Reaction: Selective debromination at the C4 position.

-

Reagents: 3,4,5-tribromo-1H-pyrazole, n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (THF), methanol (MeOH).

-

Procedure:

-

Dissolve 3,4,5-tribromo-1H-pyrazole in THF and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi (2.0 equivalents) in hexanes to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Quench the reaction by the dropwise addition of a methanol-THF solution at -78 °C.

-

Allow the reaction to gradually warm to room temperature while stirring for 1.5 hours.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

This method leverages the greater steric hindrance and electronic environment of the C4 position to achieve selective removal of the bromine atom.[3]

Key Transformations: A Gateway to Molecular Diversity

The synthetic power of this compound lies in its ability to undergo a wide array of chemical transformations. The following sections detail the most significant of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.[1]

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the brominated pyrazole with boronic acids or their esters.[3] This reaction is instrumental in synthesizing aryl-, heteroaryl-, and alkenyl-substituted pyrazoles.[3]

General Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3] The choice of ligand is critical, with electron-rich phosphine ligands often providing superior results.[3]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Temperature (°C) | Yield (%) | Reference |

| XPhos Pd G2 | 80-110 | High | [3] |

| Pd(PPh3)4 | 100 | Moderate to High | [5] |

The Sonogashira coupling reaction is a powerful method for the formation of C(sp2)-C(sp) bonds, allowing for the introduction of alkyne moieties onto the pyrazole core.[1][6] This is particularly useful in the synthesis of materials with interesting electronic and photophysical properties.

Protocol 2: General Procedure for Sonogashira Coupling [7]

-

Reagents: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (Et3N).

-

Procedure:

-

To a flask flushed with an inert gas (e.g., argon), add this compound, Pd(PPh3)2Cl2, and CuI.

-

Add triethylamine as the solvent and base.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the reaction mixture to reflux for the appropriate time, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture, and work up by adding a saturated solution of NH4Cl and extracting with an organic solvent.

-

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to amino-substituted pyrazoles which are important intermediates in medicinal chemistry.[3][8][9]

General Workflow for Buchwald-Hartwig Amination:

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Causality in Protocol Design: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]

N-Functionalization: Modifying the Heterocyclic Core

The N-H bond of the pyrazole ring provides another avenue for structural diversification.[1] N-alkylation and N-arylation reactions allow for the introduction of a wide range of substituents that can modulate the physicochemical properties of the final molecule, such as solubility and biological activity.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The synthetic versatility of this compound has led to its use in the synthesis of a diverse array of valuable compounds.

Pharmaceutical Applications

The pyrazole scaffold is a key component of many pharmaceuticals. This compound serves as a crucial starting material for the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor.[10][11][12] By utilizing cross-coupling reactions, chemists can synthesize libraries of substituted pyrazoles for screening as potential anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][13]

Agrochemicals

Pyrazole derivatives have also found applications in the agrochemical industry as herbicides, insecticides, and fungicides. The ability to readily functionalize the pyrazole core using this compound allows for the fine-tuning of the biological activity and selectivity of these compounds.

Materials Science

The rigid, planar structure of the pyrazole ring, combined with the ability to introduce various functional groups through cross-coupling reactions, makes this compound an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] It also serves as a precursor for the synthesis of novel ligands for catalysis.[1]

Conclusion: A Synthon of Strategic Importance

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its trifunctional reactivity, coupled with its accessibility, provides a powerful and versatile platform for the construction of a vast array of complex molecules. The ability to perform selective and sequential functionalization at the C3, C5, and N1 positions allows for a high degree of control over the final molecular architecture. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the strategic importance of this compound in enabling innovation in these fields is set to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 67460-86-0 [smolecule.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. kbfi.ee [kbfi.ee]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]

- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Functionalization of 3,5-Dibromo-1H-pyrazole: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. Among the diverse array of functionalized pyrazoles, 3,5-dibromo-1H-pyrazole has emerged as a particularly versatile and powerful building block. Its unique electronic and steric properties, conferred by the two bromine atoms, offer a rich platform for a variety of chemical transformations, enabling the strategic construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the reactivity of the this compound ring. Moving beyond a simple recitation of reactions, this document delves into the causality behind experimental choices, explores the nuances of regioselectivity, and provides field-proven insights and detailed protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

The Inherent Reactivity Profile of this compound

The reactivity of this compound is a fascinating interplay of its structural and electronic features. The pyrazole ring itself is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. However, the presence of two strongly electron-withdrawing bromine atoms at the C3 and C5 positions significantly alters this electron distribution, creating distinct regions of reactivity.

The bromine substituents exert a strong negative inductive effect, rendering the C3 and C5 positions electrophilic and susceptible to nucleophilic attack. These bromine atoms also serve as excellent leaving groups, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the C4 position, situated between the two electron-withdrawing groups, becomes the most electron-rich carbon on the ring, making it the preferred site for electrophilic substitution.[3] The two nitrogen atoms of the pyrazole ring, with their available lone pairs of electrons, are nucleophilic and readily undergo functionalization.

This "amphiphilic" nature, possessing both electrophilic and nucleophilic sites, is the cornerstone of this compound's synthetic utility.[4]

N-Functionalization: Navigating Regioselectivity

The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) introduces the challenge of regioselectivity during N-functionalization reactions such as alkylation and arylation. The formation of a mixture of N1 and N2 substituted isomers is a common outcome, and the ability to selectively target one nitrogen over the other is crucial for the synthesis of well-defined molecules.[5]

The regiochemical outcome of N-alkylation is governed by a delicate balance of steric and electronic effects, as well as the reaction conditions.[5][6]

-

Steric Hindrance: In asymmetrically substituted pyrazoles, alkylation generally occurs at the less sterically hindered nitrogen atom.[6] For this compound, which is symmetric, steric hindrance from the C3 and C5 bromine atoms can still influence the approach of bulky alkylating agents.

-

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.

A general protocol for N-methylation, a common transformation, is provided below.

Experimental Protocol: N-Methylation of this compound

Objective: To synthesize 3,5-dibromo-1-methyl-1H-pyrazole.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 3,5-dibromo-1-methyl-1H-pyrazole.

Expected Outcome: This procedure typically provides the N1-methylated product in good yield. It is important to note that the formation of a small amount of the N2-isomer is possible and chromatographic purification is essential to obtain the pure N1-regioisomer.

C-Functionalization: The Power of Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C3 and C5 positions are prime handles for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are central to modern drug discovery and materials science, allowing for the modular and efficient assembly of complex molecules.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species (typically a boronic acid) with an aryl or vinyl halide.[7] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

A critical consideration in the Suzuki-Miyaura coupling of dihalogenated substrates is the potential for both mono- and di-substitution. Achieving selective mono-arylation can be challenging but is often achievable by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 3,5-bis(phenylethynyl)-1H-pyrazole.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF, followed by triethylamine and phenylacetylene (2.5 eq).

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [8][9]This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are prevalent in a vast number of pharmaceuticals. The use of bulky, electron-rich phosphine ligands, such as XPhos, is often crucial for achieving high yields and broad substrate scope. [10] Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dibromo-1-methyl-1H-pyrazole with Morpholine

Objective: To synthesize 3,5-dimorpholino-1-methyl-1H-pyrazole.

Materials:

-

3,5-dibromo-1-methyl-1H-pyrazole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.4 eq).

-

Add 3,5-dibromo-1-methyl-1H-pyrazole (1.0 eq) and toluene.

-

Add morpholine (2.2 eq) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Electrophilic Substitution at the C4 Position

As previously mentioned, the C4 position of the this compound ring is the most nucleophilic carbon and is therefore the primary site for electrophilic substitution reactions. [3]However, the strong electron-withdrawing effect of the two bromine atoms deactivates the ring towards electrophilic attack, often necessitating more forcing reaction conditions compared to unsubstituted pyrazole. [4]

Nitration

Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group. The nitration of this compound typically requires a strong nitrating agent.

Experimental Protocol: Nitration of this compound

Objective: To synthesize 3,5-dibromo-4-nitro-1H-pyrazole.

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

To a flask cooled in an ice bath, slowly add concentrated sulfuric acid.

-

Carefully add this compound to the cold sulfuric acid with stirring.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the solid to obtain 3,5-dibromo-4-nitro-1H-pyrazole.

Bromination

Introduction of a third bromine atom at the C4 position can be achieved using a suitable brominating agent under acidic conditions. [3]

Experimental Protocol: Bromination of this compound

Objective: To synthesize 3,4,5-tribromo-1H-pyrazole.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add N-bromosuccinimide (1.1 eq) in portions to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. [11]5. Upon completion, pour the reaction mixture into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a versatile and strategically important building block in organic synthesis. The ability to selectively functionalize the N-H bond, the C4 position, and the C3/C5 positions through a variety of robust and high-yielding reactions provides chemists with a powerful toolkit for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions, in particular, have opened up vast areas of chemical space for exploration in drug discovery and materials science.

As the demand for novel molecular architectures continues to grow, the development of even more selective and efficient methods for the functionalization of the this compound core will remain an active area of research. Future work will likely focus on achieving greater control over the regioselective mono-functionalization of the C3 and C5 positions, as well as the development of more sustainable and environmentally benign reaction conditions. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 67460-86-0 [smolecule.com]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. XPhos - Wikipedia [en.wikipedia.org]

- 11. beilstein-archives.org [beilstein-archives.org]

Methodological & Application

Synthesis of 3,5-dibromo-1H-pyrazole from 3,4,5-tribromopyrazole

An Application Guide for the Regioselective Synthesis of 3,5-dibromo-1H-pyrazole

Abstract

This technical guide provides a detailed protocol for the regioselective synthesis of this compound from 3,4,5-tribromo-1H-pyrazole. The core of this transformation is a selective reductive dehalogenation at the C4 position of the pyrazole ring, a critical process for accessing a versatile chemical building block used extensively in pharmaceutical and agrochemical research.[1][2] This document offers an in-depth explanation of the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and a discussion of alternative synthetic strategies. The provided methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and scalable route to this key intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS: 67460-86-0) has emerged as a highly valuable heterocyclic building block in modern organic synthesis.[1] Its utility stems from the pyrazole core, a privileged scaffold in many biologically active molecules, and the presence of two reactive bromine atoms at the C3 and C5 positions.[1][2] These bromine atoms serve as excellent leaving groups, enabling a wide array of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] This reactivity allows for the precise installation of diverse molecular fragments, facilitating the construction of complex molecules for drug discovery programs and materials science.

The most common precursor for this valuable intermediate is 3,4,5-tribromo-1H-pyrazole (CAS: 17635-44-8), a commercially available and stable starting material.[3] The critical transformation is the selective removal of the bromine atom at the C4 position, leaving the C3 and C5 positions intact for subsequent synthetic manipulations. This guide focuses on a robust and widely cited method employing a metal-halogen exchange reaction to achieve this selective debromination.[4][5]

Reaction Principle: Understanding C4-Selective Debromination

The conversion of 3,4,5-tribromo-1H-pyrazole to this compound is a reductive dehalogenation reaction.[6] The key challenge is achieving regioselectivity, as all three bromine atoms are attached to the aromatic pyrazole ring. The method detailed herein utilizes an organolithium reagent, n-butyllithium (n-BuLi), at cryogenic temperatures to facilitate a metal-halogen exchange.

The selectivity for the C4 position in this reaction is governed by a combination of electronic and steric factors. In polyhalogenated heterocycles, the site of metal-halogen exchange is often directed by the most acidic proton or the most electrophilic halogen. For polyhalogenated pyrroles, which are structurally related, oxidative addition in cross-coupling reactions preferentially occurs at the α-position to the heteroatom (C5).[7] However, in the case of 3,4,5-tribromopyrazole under these reaction conditions, the bromine at the C4 position is preferentially exchanged with lithium. This is followed by quenching the resulting lithiated intermediate with a proton source (methanol) to yield the desired this compound. The low reaction temperature (-78 °C) is critical for controlling the reaction kinetics and preventing side reactions or the exchange of the other bromine atoms.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the selective debromination of 3,4,5-tribromo-1H-pyrazole.[4][5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3,4,5-Tribromo-1H-pyrazole | 17635-44-8 | 304.77 | 25.0 g | 82.03 | 1.0 |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 65.6 mL (2.5 M in hexanes) | 164.06 | 2.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 300 mL | - | - |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - | - |

Equipment

-

Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Syringes for liquid transfer

-

Dry ice/acetone bath

-

Rotary evaporator

Step-by-Step Procedure

-